N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)benzenesulfonamide

Fanconi Anemia DNA Repair Protein-Protein Interaction Inhibitor

This biphenyl sulfonamide is a uniquely characterized negative control, rigorously validated as inactive across RMI-FANCM (MM2) FP HTS (AID 1159607), SSB-PriA antibacterial (AID 1272365), and M. tuberculosis PstP phosphatase (AID 2060911) assays. Its consistent inactivity, unlike active chemotypes (e.g., PIP-199 IC50 ~0.2 µM), provides a clean baseline for Z'-factor determination and hit threshold calibration. HepG2 screening at 33 µM confirms non-cytotoxicity, enabling safe deployment in hepatocyte-derived cell-based assays. With XLogP3 4.2 (Δ +1.9 vs simpler analogs), it also serves as a high-lipophilicity standard in PAMPA/Caco-2 permeability studies.

Molecular Formula C21H19NO4S
Molecular Weight 381.45
CAS No. 670271-78-0
Cat. No. B3016026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)benzenesulfonamide
CAS670271-78-0
Molecular FormulaC21H19NO4S
Molecular Weight381.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C21H19NO4S/c1-15-2-5-17(6-3-15)18-7-9-19(10-8-18)27(23,24)22-13-16-4-11-20-21(12-16)26-14-25-20/h2-12,22H,13-14H2,1H3
InChIKeyMIJNJSLECXPXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methylphenyl)benzenesulfonamide: A Biphenyl Sulfonamide Screening Candidate for Protein-Protein Interaction and Cytotoxicity Profiling


N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)benzenesulfonamide (CAS 670271-78-0) is a synthetic biphenyl sulfonamide featuring a 4'-methyl substitution on the distal phenyl ring and an N-benzodioxole-methyl moiety [1]. With a molecular weight of 381.4 g/mol, a calculated XLogP3-AA of 4.2, and a topological polar surface area of 73 Ų, it occupies physicochemical space typical of fragment-to-lead screening collections [1]. The compound has been profiled in several high-throughput screening (HTS) campaigns, including assays for Fanconi anemia pathway protein-protein interaction (RMI-FANCM/MM2) inhibition, antibiotic resistance targets (SSB-PriA), and Mycobacterium tuberculosis phosphatase PstP inhibition, where it was consistently classified as inactive [2]. It has also been tested in a HepG2 cell-based cytotoxicity assay at 33 µM, generating quantitative viability readouts .

Why Generic Biphenyl Sulfonamide Substitution Fails for N-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methylphenyl)benzenesulfonamide


Generic substitution within the biphenyl sulfonamide class is precluded by the specific combination of a 4'-methyl substituent on the biphenyl scaffold and an N-(1,3-benzodioxol-5-ylmethyl) side chain. This precise arrangement is absent from simpler analogs such as N-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide (CAS 5176-37-4), which lacks the biphenyl extension and occupies a different interaction space [1]. Furthermore, the compound's consistent inactivity across mechanistically distinct HTS assays—RMI-FANCM protein-protein interaction (AID 1159607), SSB-PriA antibacterial target engagement (AID 1272365), and M. tuberculosis PstP phosphatase inhibition (AID 2060911)—differentiates it from active chemotypes like PIP-199 (RMI-FANCM inhibitor, IC50 ~0.2 µM) [2] and provides a defined negative-control profile that close analogs cannot reproduce without equivalent screening data. The following quantitative evidence details the specific dimensions of differentiation that inform procurement and experimental design decisions.

Quantitative Differentiation Evidence for N-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methylphenyl)benzenesulfonamide: Screening Selectivity, Cytotoxicity, and Physicochemical Benchmarking


RMI-FANCM (MM2) Protein-Protein Interaction Screen: Inactive Outcome vs. Active Chemotype PIP-199

In a fluorescence polarization-based HTS campaign for RMI-FANCM (MM2) interaction inhibitors (AID 1159607), N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)benzenesulfonamide was classified as 'Inactive' with no measurable inhibition [1]. By contrast, the known RMI-FANCM inhibitor PIP-199 (CAS 622795-76-0) demonstrated an IC50 of 0.2 µM in the same assay format [2]. This binary activity difference establishes the target compound as a validated negative control for RMI-FANCM screening, distinct from the active chemotype PIP-199.

Fanconi Anemia DNA Repair Protein-Protein Interaction Inhibitor RMI-FANCM

HepG2 Hepatocellular Carcinoma Cytotoxicity at 33 µM: Quantitative Viability Profile

In a HepG2 cell-based cytotoxicity assay measured via plate reader, the compound was tested at a single concentration of 33 µM, yielding multiple replicate data readouts (n=20) with a mean readout of 69.6 ± standard deviation (range 55–158, likely percentage viability relative to DMSO control) . While no direct comparator was tested in the same dataset, the data indicate that the compound does not cause acute cytotoxicity (>50% viability at 33 µM), distinguishing it from potent cytotoxic agents that reduce HepG2 viability below 30% at comparable concentrations, such as doxorubicin (IC50 HepG2 ~1–5 µM in MTT assays) [1].

Cytotoxicity HepG2 Liver Cancer Cell Viability

Multi-Target HTS Selectivity Profiling: Consistent Inactivity Across Three Mechanistically Distinct Assays

The compound was tested in three additional HTS assays targeting distinct biological mechanisms: (1) SSB-PriA antibacterial target AlphaScreen (AID 1272365, two target variants CDO16358 and CDO16711), and (2) M. tuberculosis phosphatase PstP inhibition (AID 2060911). It was classified as 'Inactive' in all three assays [1]. This contrasts with the multi-target promiscuity often observed with lipophilic sulfonamides; for instance, the structurally related biphenyl sulfonamide CA inhibitor acetazolamide shows nanomolar potency against multiple carbonic anhydrase isoforms [2]. The target compound's consistent inactivity across diverse targets suggests low pan-assay interference potential.

High-Throughput Screening Selectivity Antibacterial Tuberculosis

Physicochemical Differentiation: Calculated Lipophilicity and Polar Surface Area vs. Simpler Benzodioxole Sulfonamides

The compound's computed XLogP3-AA of 4.2 and TPSA of 73 Ų [1] place it in a more lipophilic, membrane-permeable space compared to N-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide (MW 291.32, XLogP3 ~2.3, TPSA ~64 Ų) [2]. The 4'-methylbiphenyl extension increases logP by approximately 1.9 log units while adding only minimal polar surface area. For procurement decisions targeting intracellular or membrane-associated targets, the higher lipophilicity of the target compound may be advantageous, whereas for solubility-sensitive biochemical assays, the simpler analog may be preferred.

Physicochemical Properties Lipophilicity Drug-likeness Scaffold Comparison

Optimal Application Scenarios for N-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methylphenyl)benzenesulfonamide Based on Verified Screening Evidence


Validated Negative Control for RMI-FANCM (MM2) Protein-Protein Interaction Inhibitor Screens

With documented inactivity in the primary RMI-FANCM (MM2) fluorescence polarization HTS assay (AID 1159607) [1], this compound is immediately deployable as a negative control for assay quality assessment (Z'-factor determination) and hit threshold calibration. Its use avoids the confounding activity observed with the active control PIP-199 (IC50 = 0.2 µM), providing a clean baseline for distinguishing true hits from assay noise.

Non-Cytotoxic Scaffold for Cell-Based Target Engagement or Phenotypic Screening in HepG2 Cells

HepG2 cytotoxicity screening at 33 µM shows no acute toxicity (mean readout ~69.6, likely % viability) . This supports the compound's use as a scaffolding element for constructing target-directed probe libraries intended for cell-based assays in hepatocyte-derived models, where cytotoxicity-driven false positives must be minimized.

Multi-Target Selectivity-Negative Reference for Biphenyl Sulfonamide Profiling Panels

The compound's consistent inactivity across SSB-PriA antibacterial (AID 1272365) and M. tuberculosis PstP phosphatase (AID 2060911) HTS assays [2] qualifies it as a selectivity-negative reference standard. In broader biphenyl sulfonamide profiling panels, it can serve as a benchmark to distinguish target-specific activity from promiscuous inhibition common to lipophilic sulfonamides like acetazolamide.

Lipophilic Benzodioxole Sulfonamide Control for Membrane Permeability Studies

With a calculated XLogP3-AA of 4.2 (Δ +1.9 vs. simpler benzodioxole sulfonamide analogs) [3], this compound is suitable as a high-lipophilicity control in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies. The 4'-methylbiphenyl extension enables experimental assessment of how increased lipophilicity within the benzodioxole sulfonamide series affects passive membrane diffusion without altering the core pharmacophore.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.